4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 4-position and an amine group at the 6-position
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been reported to interact with various targets, including kinases and other enzymes
Mode of Action
It’s known that similar compounds in the 1h-pyrazolo[2,3-b]pyridine family can inhibit the activity of their targets, leading to various cellular effects .
Biochemical Pathways
Related compounds in the 1h-pyrazolo[2,3-b]pyridine family have been shown to affect various pathways, including signal transduction pathways .
Result of Action
Related compounds in the 1h-pyrazolo[2,3-b]pyridine family have been shown to have various effects, including inhibiting cell proliferation and inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to form different reduced forms of the molecule.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or iodine monochloride.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation products may include iodine(V) derivatives.
Reduction products can include amines or other reduced forms.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential as a kinase inhibitor.
Medicine: Research has investigated its use in the development of anticancer drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other pyrrolo[2,3-b]pyridine derivatives, but its unique iodine substitution and amine group confer distinct chemical and biological properties. Some similar compounds include:
1H-Pyrrolo[2,3-b]pyridine
4-Iodo-1H-pyrrolo[2,3-b]pyridine
6-Amino-1H-pyrrolo[2,3-b]pyridine
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWKGXGPJXYHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696646 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-30-5 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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